methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
VXQVHJJNBMOBOI-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)OC |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Chiral Precursors
Approach:
Begin with a chiral amino acid derivative, such as N-protected or N-alkylated amino acids, which undergo intramolecular cyclization to form the pyrrolidine ring.
Outcome:
This route yields the pyrrolidine core with stereochemical control, especially when chiral auxiliaries or chiral catalysts are employed.
Asymmetric Synthesis Using Chiral Catalysts
Approach:
Employ chiral catalysts such as chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization or methylation.
- Use of chiral phosphoric acids or BINOL-derived catalysts to promote stereoselective cyclization.
- Methylation of the nitrogen or carbon centers with methylating agents like methyl iodide in the presence of bases such as potassium carbonate.
- Purification via chromatography and stereochemical verification through NMR and chiral HPLC.
Research findings:
Studies have demonstrated that employing chiral catalysts can enhance stereoselectivity at the 3 and 4 positions, achieving the (3S,4S) configuration with high enantiomeric excess.
Synthesis from Pyrrolidine Derivatives
Method:
Starting from commercially available pyrrolidine derivatives, selective methylation and esterification are performed.
- Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate.
- Functionalization at the 3-position via acylation or esterification with methyl chloroformate or methyl iodide.
- Stereoselective control is achieved through chiral auxiliaries or stereoselective reagents.
Example:
A documented synthesis involves methylation of (3S,4S)-pyrrolidine-3-carboxylic acid derivatives, followed by esterification with methanol under acidic conditions.
Key Reaction Conditions and Optimization
Research Discoveries and Innovations
Recent advances include:
- Chiral catalyst development for stereoselective synthesis of pyrrolidine derivatives, improving enantiomeric purity.
- Photoredox catalysis enabling milder conditions and better stereocontrol.
- Biocatalytic methods for asymmetric synthesis, although less common for this specific compound.
Research indicates that stereochemistry at positions 3 and 4 significantly influences biological activity, prompting ongoing efforts to optimize stereoselective synthesis.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
Types of Reactions: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate":
General Information
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It has a pyrrolidine ring substituted with two methyl groups and a carboxylate ester group. It can be sourced from chemical suppliers and research institutions and is often used in academic and industrial research settings to explore its properties and applications in drug development and synthesis.
Scientific Research Applications
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
- Catalyst Precursor: It is used as a catalyst precursor in asymmetric synthesis.
- Medicinal Chemistry: It has potential in medicinal chemistry, particularly in the development of pharmaceuticals.
- Drug Development: It is used in academic and industrial research settings to explore its properties and applications in drug development and synthesis.
- Modulating biological pathways: Research indicates that similar compounds can modulate biological pathways by acting as a ligand for specific receptors or enzymes due to its structural features.
- Synthesis of Small Cyclic Molecules: Used in the solid-phase combinatorial synthesis of diverse pharmacologically active natural product-inspired molecules .
Asymmetric Synthesis
Asymmetric synthesis is a reaction in which an achiral unit in a substrate molecule is converted into a chiral unit, producing stereoisomeric products in unequal amounts . Diversity-oriented asymmetric synthesis (DOAS) is an exceptional methodology for preparing structurally and stereochemically diverse small molecule libraries which show a greater variety not only in their physiochemical properties but also in their biological activities .
Potential Applications
Branched alkyl pyrrolidines are useful as agents in the treatment of epilepsy, faintness attacks, hypokinesia, and cranial traumas and for improvement in cerebral functions . The compounds, prodrugs, and pharmaceutically acceptable salts are useful in a variety of disorders including convulsions such as in epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, inflammatory disorders such as arthritis, irritable bowel syndrome, and neuropathological disorders .
Mechanism of Action
The mechanism of action of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate and related pyrrolidine derivatives:
Key Differences and Implications:
Substituent Position and Steric Effects :
- The target compound’s 3,4-dimethyl configuration introduces steric hindrance distinct from analogs like the 4-methyl derivatives (e.g., methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride) . This may reduce nucleophilic attack at position 3 or alter binding in receptor-ligand interactions.
- In contrast, (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 412281-11-9) has methyl groups only at position 4, resulting in a less crowded pyrrolidine ring .
Functional Group Variations :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., (3S,4S)-4-methylpyrrolidine-3-carboxylic acid) . However, the acid form may offer better solubility in aqueous media.
- Hydrochloride Salts : Salts like methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 2227197-31-9) exhibit enhanced crystallinity and stability, making them preferred for pharmaceutical formulations .
The discontinued status of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid (CAS 1279049-38-5) highlights challenges in sourcing certain analogs .
Biological Activity
Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1867507-49-0
The compound features a five-membered nitrogen-containing ring with two methyl groups at positions 3 and 4, and a carboxylate group at position 3. This unique stereochemistry contributes to its biological interactions and pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication in certain models. For example, it has been tested against various strains of viruses with promising results in reducing viral load.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human immune cells .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Interactions : The compound's structural features allow it to interact with various receptors involved in inflammation and pain pathways. For instance, it may act as an antagonist at specific prostaglandin receptors, thereby inhibiting the signaling cascades that lead to inflammation .
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways related to inflammation and pain. This inhibition can lead to reduced production of inflammatory mediators .
Study 1: Anti-inflammatory Activity
In a controlled study using LPS-stimulated human whole blood assays, this compound exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This suggests a potent anti-inflammatory effect compared to traditional NSAIDs like diclofenac .
Study 2: Neuroprotection
A recent study explored the neuroprotective effects of this compound in a mouse model of neuroinflammation. The results indicated significant reductions in neuronal cell death and inflammatory markers in treated animals compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (1R)-1-methylpyrrolidine-2-carboxylate | Methyl group at position 1 | Different pharmacological profile |
| N-Boc-pyrrolidine-3-carboxylic acid | Boc protection on nitrogen | Enhanced stability |
| (R)-Pyrrolidine-3-carboxylic acid | Different stereochemistry | Potentially different biological activity |
The comparative analysis highlights how variations in structure can lead to significant differences in biological activity among pyrrolidine derivatives.
Q & A
Q. What are the recommended synthetic routes for methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolidine carboxylate derivatives typically involves cyclization or stereoselective alkylation. For example, similar compounds (e.g., (3S,4R)-methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate) are synthesized via nucleophilic substitution or catalytic hydrogenation . Key factors affecting yield include:
- Catalyst choice : Piperidine is often used to facilitate cyclization in methanol or ethanol under reflux (e.g., 20 h reflux for 85% yield in related syntheses) .
- Temperature : Prolonged heating (e.g., 3–5 h at 80°C) improves ring closure but may risk racemization in stereospecific compounds.
- Recrystallization : Methanol is a common solvent for recrystallization to achieve >95% purity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals. For example, Hantzsch dihydropyridines were structurally confirmed via crystallography .
- NMR spectroscopy : H-NMR coupling constants (e.g., for axial protons) and NOESY correlations differentiate cis/trans isomers .
- Optical rotation : Matches literature values for enantiopure standards (e.g., [α] = +15° for (3S,4S) vs. −15° for (3R,4R)) .
Note : Chiral HPLC with amylose-based columns is recommended for quantifying enantiomeric excess (ee > 98%) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
Methodological Answer: Racemization occurs under acidic/basic conditions or high heat. Mitigation approaches include:
- Low-temperature reactions : Conduct alkylation below 0°C to preserve stereochemistry .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
Data Contradiction : While enzymatic methods achieve high ee (>99%), they often require costly enzymes and extended reaction times (48–72 h) compared to chiral auxiliaries .
Q. How do computational models predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The pyrrolidine ring’s rigidity and carboxylate group enhance hydrogen-bond interactions .
- QSAR models : Correlate substituent effects (e.g., methyl groups at C3/C4) with logP and IC values. Methylation at C3 increases lipophilicity (logP +0.5), potentially improving blood-brain barrier penetration .
Example : Pyrazole carboxylates show anti-inflammatory activity via COX-2 inhibition (IC = 2.3 µM), suggesting analogous mechanisms for pyrrolidine derivatives .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for pyrrolidine carboxylates?
Methodological Answer: Discrepancies in NMR or mass spectra arise from impurities or solvent effects. Resolution strategies:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO for the target compound) with <2 ppm error .
- Deuterated solvents : Use DMSO-d instead of CDCl to observe exchangeable protons (e.g., NH in amide derivatives) .
- Cross-validation : Compare IR carbonyl stretches (1730 cm for esters) with published data .
Case Study : A reported ESIMS m/z of 293.2 for a related compound was later corrected to 354.2 after eliminating sodium adduct interference .
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
Methodological Answer: The cis (3S,4S) configuration increases steric hindrance, slowing nucleophilic attacks at C3. Key findings:
- Acid-catalyzed hydrolysis : The trans isomer reacts 3× faster due to less hindered access to the ester carbonyl .
- Grignard reactions : Methyl groups at C3/C4 direct nucleophiles to the less hindered C5 position, favoring β-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
